molecular formula C17H21NO B4744720 2-(4-methoxyphenyl)-5-pentylpyridine CAS No. 114936-99-1

2-(4-methoxyphenyl)-5-pentylpyridine

Cat. No.: B4744720
CAS No.: 114936-99-1
M. Wt: 255.35 g/mol
InChI Key: HVCJMCBYJRJDTM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-pentylpyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 4-methoxyphenyl group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-pentylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method utilizes a palladium catalyst to couple a boronic acid derivative of 4-methoxyphenyl with a halogenated pyridine precursor under mild conditions . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol.

Industrial Production Methods

For industrial-scale production, the Suzuki–Miyaura coupling remains a preferred method due to its efficiency and scalability. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors are often employed to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-pentylpyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-5-pentylpyridine.

    Reduction: Formation of 2-(4-methoxyphenyl)-5-pentylpiperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-pentylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-pentylpyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The methoxy group can participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

2-(4-Methoxyphenyl)-5-pentylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methoxyphenyl group and a pentyl chain on the pyridine ring allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-pentylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-3-4-5-6-14-7-12-17(18-13-14)15-8-10-16(19-2)11-9-15/h7-13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCJMCBYJRJDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366108
Record name 2-(4-methoxyphenyl)-5-pentylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114936-99-1
Record name 2-(4-methoxyphenyl)-5-pentylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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